molecular formula C17H17N5O3 B2948962 3-((1-(6-Methoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-29-1

3-((1-(6-Methoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2948962
CAS RN: 2034479-29-1
M. Wt: 339.355
InChI Key: CRDTXGBIJSUXEE-UHFFFAOYSA-N
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Description

The compound “3-((1-(6-Methoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom. The methoxynicotinoyl group is attached to the piperidine ring, and the pyrazine ring is attached via an oxygen atom .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or other types of molecular interactions .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. The compound’s potential to interact with various biological targets suggests it could influence multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability and therapeutic potential .

properties

IUPAC Name

3-[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-15-5-4-12(10-21-15)17(23)22-8-2-3-13(11-22)25-16-14(9-18)19-6-7-20-16/h4-7,10,13H,2-3,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDTXGBIJSUXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(6-Methoxynicotinoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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